molecular formula C11H7BrFNO B1526544 3-Bromo-2-(2-fluorophenoxy)pyridine CAS No. 1215809-12-3

3-Bromo-2-(2-fluorophenoxy)pyridine

Cat. No.: B1526544
CAS No.: 1215809-12-3
M. Wt: 268.08 g/mol
InChI Key: CPJJKBPLWKEOHQ-UHFFFAOYSA-N
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Description

“3-Bromo-2-(2-fluorophenoxy)pyridine” is a chemical compound with the molecular formula C11H7BrFNO . It is used in various chemical reactions and has a molecular weight of 268.08 .


Molecular Structure Analysis

The molecular structure of “this compound” has been optimized using both DFT and HF methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 268.08 . More specific properties like melting point, boiling point, and density are not provided in the available resources .

Scientific Research Applications

Nitrogen-Boron Coordination and Hydrogen Bonding in Pyridoxaboroles

Research has explored the formation of pyridoxaboroles, heterocyclic systems comprising pyridine and oxaborole rings, using halopyridines, including derivatives similar to "3-Bromo-2-(2-fluorophenoxy)pyridine" (Steciuk et al., 2015). These compounds exhibit unique nitrogen-boron coordination and hydrogen bonding, offering insights into the structural properties of pyridoxaboroles, which could have implications for material science and coordination chemistry.

Fluorescent Chemosensors for Metal Ions

A study on pyrrolo[3,4-c]pyridine-based fluorescent chemosensors demonstrated the synthesis of fluorophores that show high selectivity for Fe3+/Fe2+ cations, indicating the potential of pyridine derivatives in developing sensitive probes for metal ions in biological and environmental samples (Maity et al., 2018).

Synthesis of Thieno[2,3-b]pyridines

Another application involves the synthesis of 3-halo-2-(hetero)arylthieno[2,3-b]pyridines through a methodology that includes the use of bromo(methylthio)pyridines, derived from compounds like "this compound," as key intermediates (Begouin et al., 2013). This work underlines the role of such pyridine derivatives in facilitating complex organic synthesis.

Intermediate for Biologically Active Compounds

Research on the synthesis of biologically active intermediates, such as 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, showcases the utility of halogenated pyridines in pharmaceutical research (Wang et al., 2016). These intermediates are crucial for developing new therapeutic agents.

Cathode-Modifying Layers for Polymer Solar Cells

In the field of materials science, pyridine-incorporated polymers have been developed for use as cathode-modifying layers in polymer solar cells, demonstrating the importance of pyridine derivatives in enhancing the efficiency of renewable energy technologies (Chen et al., 2017).

Safety and Hazards

“3-Bromo-2-(2-fluorophenoxy)pyridine” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

3-Bromo-2-(2-fluorophenoxy)pyridine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their activity . These interactions can lead to changes in the biochemical pathways within cells, affecting overall cellular function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways, potentially affecting cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, leading to changes in biochemical pathways and gene expression . The compound’s ability to interact with these biomolecules is crucial for its role in modulating cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to changes in its activity and effectiveness . Long-term exposure to the compound can result in sustained changes in cellular function, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways or influencing gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound may inhibit or activate specific enzymes involved in metabolic processes, leading to changes in the levels of certain metabolites . These interactions are important for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound may interact with transporters or binding proteins, affecting its localization and accumulation within specific cellular compartments . Understanding these interactions is important for determining the compound’s bioavailability and effectiveness in different tissues.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is important for understanding how the compound exerts its effects on cellular processes and for developing targeted therapeutic strategies.

Properties

IUPAC Name

3-bromo-2-(2-fluorophenoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrFNO/c12-8-4-3-7-14-11(8)15-10-6-2-1-5-9(10)13/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPJJKBPLWKEOHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=C(C=CC=N2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215809-12-3
Record name 3-bromo-2-(2-fluorophenoxy)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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